Germanium, isotope of mass 72

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

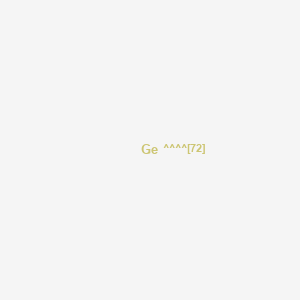

Germanium, isotope of mass 72, is a stable isotope of the element germanium. Germanium is a metalloid with the atomic number 32 and is part of group 14 in the periodic table. It has five naturally occurring isotopes, with germanium-72 being one of them. This isotope has an atomic mass of 71.9220758 u and consists of 32 protons and 40 neutrons . Germanium-72 is notable for its applications in various scientific fields due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Germanium-72 can be prepared through the separation of germanium isotopes using gas centrifugation. The process involves the use of germanium tetrafluoride as the working gas. The isotopically enriched germanium tetrafluoride is then hydrolyzed to produce germanium dioxide, which is subsequently reduced with hydrogen to obtain elemental germanium . Another method involves the pyrolysis of isotopically enriched monogermane in a flow reactor at temperatures between 420°C and 450°C .

Industrial Production Methods: The industrial production of germanium-72 involves the use of gas centrifugation for isotope separation. This method ensures high isotopic purity and chemical purity of the germanium produced. The hydride method, which uses monogermane as a starting volatile substance, is also employed to produce high-purity germanium isotopes .

Analyse Des Réactions Chimiques

Types of Reactions: Germanium-72 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. At a temperature of 250°C, germanium slowly oxidizes to form germanium dioxide (GeO2). It dissolves slowly in concentrated sulfuric acid and reacts violently with molten alkalis to produce germanate ions ([GeO3]2-) .

Common Reagents and Conditions: Common reagents used in the reactions of germanium-72 include sulfuric acid, hydrogen, and alkalis. The conditions for these reactions typically involve elevated temperatures and specific concentrations of reagents .

Major Products Formed: The major products formed from the reactions of germanium-72 include germanium dioxide (GeO2) and germanate ions ([GeO3]2-). These products are formed through oxidation and reactions with alkalis, respectively .

Applications De Recherche Scientifique

Germanium-72 has a wide range of scientific research applications. It is used in the semiconductor industry for the production of transistors and other electronic devices. Its transparency in the mid-infrared range makes it suitable for the construction of infrared optics, including windows and lenses . Additionally, germanium-72 is used in the study of neutrinos through experiments on neutrinoless double beta decay . In the field of medicine, germanium compounds have been investigated for their potential anticancer, anti-inflammatory, and immunostimulating properties .

Mécanisme D'action

The mechanism of action of germanium-72 depends on its concentration levels. At low concentrations, germanium-72 can block cellular proliferation, leading to the death of reproductive activity. At higher concentrations, it results in cytolytic cell death . The molecular targets and pathways involved in these effects are still under investigation, but they are believed to involve interactions with cellular components and biochemical pathways .

Comparaison Avec Des Composés Similaires

Germanium-72 can be compared with other stable isotopes of germanium, such as germanium-70, germanium-73, germanium-74, and germanium-76. Each of these isotopes has unique properties and applications. For example, germanium-76 is used in experiments on the nature of neutrinos, while germanium-74 is the most abundant isotope and is commonly used in various industrial applications . The uniqueness of germanium-72 lies in its specific applications in infrared optics and its potential medical uses .

List of Similar Compounds:- Germanium-70

- Germanium-73

- Germanium-74

- Germanium-76

Propriétés

Numéro CAS |

13982-21-3 |

|---|---|

Formule moléculaire |

Ge |

Poids moléculaire |

71.9220758 g/mol |

Nom IUPAC |

germanium-72 |

InChI |

InChI=1S/Ge/i1-1 |

Clé InChI |

GNPVGFCGXDBREM-BJUDXGSMSA-N |

SMILES isomérique |

[72Ge] |

SMILES canonique |

[Ge] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.